molecular formula C15H19NO B1619584 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one CAS No. 36646-78-3

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one

Cat. No. B1619584
CAS RN: 36646-78-3
M. Wt: 229.32 g/mol
InChI Key: AUTYGHSAKXEUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H19NO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one consists of a cyclohexenone ring substituted with two methyl groups at the 5th carbon, an amino group attached to a 4-methylphenyl group at the 3rd carbon . The molecular weight is 229.32 g/mol.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one, focusing on unique applications:

Synthesis of Nitrogen-Containing Compounds

This compound is a derivative of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and serves as a β-enaminone, which is utilized in the synthesis of nitrogen-containing compounds. It has been examined through experimental spectroscopy such as NMR (1H NMR and 13C NMR), FT-Raman, FT-IR, and UV-Visible .

Pharmacological Activities

Structures similar to 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one exhibit a broad spectrum of pharmacological activities due to their morpholine derivatives.

Chemical Reference Standards

This compound is available for purchase as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in research applications .

Spectroscopic Analysis

The title compound has been subject to detailed spectroscopic analysis which aids in understanding its structure and potential reactivity .

Life Science Research

It is used in life science research solutions, products, and resources related to chromatography and mass spectrometry .

X-Mol Benchchem VWR Biosynth

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one is not specified in the search results. As it is used for pharmaceutical testing , its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

Specific safety and hazard information for 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one is not provided in the search results. It is recommended to handle this compound with appropriate safety measures, as with all chemicals .

properties

IUPAC Name

5,5-dimethyl-3-(4-methylanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-4-6-12(7-5-11)16-13-8-14(17)10-15(2,3)9-13/h4-8,16H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYGHSAKXEUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353544
Record name 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36646-78-3
Record name 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 6
Reactant of Route 6
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.